(R)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid typically involves multi-step reactions. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This method is known for producing aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Gewald reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid is used as a building block for synthesizing more complex molecules.
Biology and Medicine
This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been studied for its anticancer, anti-inflammatory, and antimicrobial properties. Researchers are exploring its use as a lead compound for developing new drugs .
Industry
In the industrial sector, thiophene derivatives, including ®-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid, are used in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of ®-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with similar structural features but different functional groups.
5-(4-Fluorophenyl)thiophene-2-carboxylic acid: A thiophene derivative with a fluorophenyl group, used in various chemical applications.
Uniqueness
®-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential for diverse applications in chemistry, biology, and industry sets it apart from other thiophene derivatives.
Properties
Molecular Formula |
C11H12N2O2S |
---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
(4R)-2-amino-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophene-4-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2S/c1-11(10(14)15)4-2-3-7-8(11)6(5-12)9(13)16-7/h2-4,13H2,1H3,(H,14,15)/t11-/m1/s1 |
InChI Key |
IITRDERXWQUMAG-LLVKDONJSA-N |
Isomeric SMILES |
C[C@]1(CCCC2=C1C(=C(S2)N)C#N)C(=O)O |
Canonical SMILES |
CC1(CCCC2=C1C(=C(S2)N)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.